molecular formula C14H11ClO3 B6365406 2-(2-Chlorophenyl)-5-methoxybenzoic acid CAS No. 1182775-53-6

2-(2-Chlorophenyl)-5-methoxybenzoic acid

Cat. No.: B6365406
CAS No.: 1182775-53-6
M. Wt: 262.69 g/mol
InChI Key: SJDGXSBYCHDKMS-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-5-methoxybenzoic acid is a substituted benzoic acid derivative featuring a 2-chlorophenyl group at position 2 and a methoxy group at position 5 of the benzene ring. Its molecular formula is C₁₄H₁₁ClO₃, with a molar mass of 262.69 g/mol. Benzoic acid derivatives are widely explored in medicinal chemistry for their antimicrobial, anti-inflammatory, and enzyme-inhibitory activities .

Properties

IUPAC Name

2-(2-chlorophenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-9-6-7-10(12(8-9)14(16)17)11-4-2-3-5-13(11)15/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDGXSBYCHDKMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681390
Record name 2'-Chloro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1182775-53-6
Record name 2'-Chloro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-5-methoxybenzoic acid typically involves the reaction of 2-chlorobenzoyl chloride with 5-methoxybenzoic acid in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of 2-(2-Chlorophenyl)-5-methoxybenzoic acid can be achieved through a similar synthetic route but with optimized reaction conditions to maximize yield and purity. This may involve the use of advanced catalysts and continuous flow reactors to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-5-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

2-(2-Chlorophenyl)-5-methoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Compound Name Molecular Formula Substituent Positions Key Features Potential Applications
2-(2-Chlorophenyl)-5-methoxybenzoic acid C₁₄H₁₁ClO₃ 2-(2-Cl-phenyl), 5-OCH₃ on benzoic acid Balanced electronic effects; moderate lipophilicity Pharmaceutical intermediate, enzyme inhibition
3-Chloro-4-[(2-chlorophenyl)methoxy]-5-methoxybenzoic acid C₁₅H₁₂Cl₂O₄ 3-Cl, 4-(2-Cl-benzyloxy), 5-OCH₃ on benzoic acid Dual Cl substituents; increased steric hindrance Antimicrobial agents, agrochemicals
2-Chloro-5-(4-methoxyphenyl)benzoic acid C₁₄H₁₁ClO₃ 2-Cl, 5-(4-OCH₃-phenyl) on benzoic acid Extended aromatic system; altered π-π stacking Material science, drug design
2-Chloro-6-methoxybenzoic acid C₈H₇ClO₃ 2-Cl, 6-OCH₃ on benzoic acid Positional isomer; higher acidity (pKa ~2.5) Herbicides, synthetic precursor
2-(5-Chloro-2-methoxyphenyl)-5-fluorobenzoic acid C₁₄H₁₀ClFO₃ 5-Cl, 2-OCH₃ on phenyl; 5-F on benzoic acid Fluorine enhances metabolic stability; dual halogen effects Oncology, CNS-targeting drugs
2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-methoxybenzoic acid C₁₅H₁₁ClF₃NO₃ 2-NH-(2-Cl-5-CF₃-phenyl), 5-OCH₃ on benzoic acid Trifluoromethyl group increases lipophilicity; amino linker for H-bonding Kinase inhibitors, anti-inflammatory agents
Acidity and Solubility
  • 2-(2-Chlorophenyl)-5-methoxybenzoic acid : The electron-withdrawing Cl group at position 2 lowers the pKa (~3.1) compared to unsubstituted benzoic acid (pKa ~4.2), enhancing solubility in polar solvents. The methoxy group at position 5 contributes to moderate lipophilicity (logP ~2.8) .
  • 2-Chloro-6-methoxybenzoic acid: The proximity of Cl and OCH₃ groups increases acidity (pKa ~2.5) but reduces solubility in nonpolar solvents due to intramolecular H-bonding .

Pharmaceutical Relevance

  • The 2-chlorophenyl moiety in the target compound is associated with COX-2 inhibition (IC₅₀ = 0.8 µM), comparable to celecoxib .
  • 2-Chloro-5-(4-methoxyphenyl)benzoic acid exhibits fluorescence properties (λem = 420 nm), suggesting utility in bioimaging .

Limitations and Challenges

  • 3-Chloro-4-[(2-chlorophenyl)methoxy]-5-methoxybenzoic acid shows poor aqueous solubility (<0.1 mg/mL), limiting formulation options .
  • Positional isomers (e.g., 2-chloro-6-methoxy vs. 5-methoxy) exhibit divergent metabolic pathways, necessitating careful pharmacokinetic profiling .

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